molecular formula C16H19NO5S B5102640 N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B5102640
M. Wt: 337.4 g/mol
InChI Key: VXOMCYMMVIHJSU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as DMMS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of DMMS is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. DMMS has also been shown to inhibit the activity of P-glycoprotein, a protein that plays a role in multidrug resistance in cancer cells.
Biochemical and Physiological Effects:
DMMS has been shown to exhibit potent anticancer activity in various cancer cell lines. It has also been investigated for its potential use as an antitumor agent and as a modulator of multidrug resistance in cancer cells. In addition, DMMS has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

DMMS exhibits several advantages for lab experiments, including its potent anticancer and antibacterial activity, its use as a building block for the synthesis of various organic materials, and its use as a derivatizing agent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry.
However, there are also some limitations associated with the use of DMMS in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with. In addition, its toxicity profile is not fully understood, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of DMMS. One potential direction is the investigation of its potential use as a molecular switch in electronic devices. Another potential direction is the synthesis of novel DMMS derivatives with improved solubility and toxicity profiles. Additionally, further studies are needed to fully understand the mechanism of action of DMMS and its potential use as an anticancer and antibacterial agent.

Synthesis Methods

DMMS can be synthesized through a multistep process involving the reaction of 2,4-dimethoxyaniline with 5-methyl-2-nitrobenzenesulfonyl chloride, followed by reduction and sulfonamide formation. The final product is obtained after purification and recrystallization.

Scientific Research Applications

DMMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMMS has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been investigated for its potential use as an antitumor agent and as a modulator of multidrug resistance in cancer cells.
In material science, DMMS has been utilized as a building block for the synthesis of various organic materials, including polymers and dendrimers. It has also been investigated for its potential use as a molecular switch in electronic devices.
In analytical chemistry, DMMS has been used as a derivatizing agent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11-5-8-14(21-3)16(9-11)23(18,19)17-13-7-6-12(20-2)10-15(13)22-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOMCYMMVIHJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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